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Compound of Interest

Compound Name: Pitcoin4

Cat. No.: B15621803

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pitcoind's performance against other
phosphoinositide 3-kinase (PI3K) isoforms, supported by experimental data. Pitcoin4 is a
member of the PITCOIN (Phosphatidylinositol Three-kinase Class twO INhibitor) series of
compounds, which have been developed as potent and highly selective inhibitors of the class I
alpha PI3K isoform (PI13K-C20a).[1]

Executive Summary

Experimental data demonstrates that Pitcoin4 is a highly selective inhibitor of PI3K-C2a with
nanomolar potency.[1] Its cross-reactivity against other PI3K isoforms, including class | and
other class Il isoforms, is minimal, highlighting its potential as a specific tool for studying the
function of PI3K-C2a and as a starting point for the development of targeted therapeutics.
Profiling of the PITCOIN series against a broad panel of kinases has shown no significant off-
target inhibition.[1][2]

Data Presentation
Table 1: Comparative IC50 Values of PITCOIN
Compounds Against PI3K Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Pitcoin4 and related PITCOIN compounds against various PI3K isoforms. Lower values
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indicate higher potency.

c PISK-— PR3- PI3K- 110 1108 pl105 pll0y Vps34
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P og c2p ooy p p p p110y  Vp
ound (nM) (nM) (nM) (nM) (nM)
(nM) (nM) (nM)

Pitcoin4 15 >10000 >10000 >20000 ND ND ND >20000
PITCOI

w“ 126 ~1000  >1000  >20000 ND ND ND >20000
PITCOI

" 104 1500 >10000 >20000 ND ND ND >20000
PITCOI

w“ 95 >10000 >10000 >20000 ND ND ND >20000

ND: Not Determined. Data compiled from Kucukdisli et al., 2023 and Lo et al., 2022.[1][2]

Table 2: Selectivity Profile of Pitcoin4

This table highlights the selectivity of Pitcoin4 for PI3K-C2a over other PI3K isoforms.

Selectivity Fold (vs. PI3K-

Isoform Pitcoin4 IC50 (nM)

C2a)
PI3K-C2a 15 1
PI3K-C2p3 >10000 >667
PI3K-C2y >10000 >667
p110a >20000 >1333
Vps34 >20000 >1333

Selectivity fold is calculated as IC50 (Isoform) / IC50 (PI3K-C2a).

Mandatory Visualization
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Simplified PI3K Signaling Pathway
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Caption: Simplified PI3K signaling pathway.
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Workflow for PI3K Inhibitor Selectivity Profiling
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Caption: Experimental workflow for determining PI3K inhibitor selectivity.

Experimental Protocols

The cross-reactivity and selectivity of Pitcoin4 and other PITCOIN compounds were primarily
determined using in vitro biochemical kinase assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly
proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor
indicates its inhibitory potency.
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Methodology:

¢ Reaction Setup: Purified recombinant PI3K isoforms (including Class I: p110a, p110(,
p1109, p110y; Class II: PI3K-C2a, PI3K-C2[3, PI3K-C2y; and Class IlI: Vps34) were
incubated in a kinase reaction buffer.

e Substrate and ATP: The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate
(PIP2), and a fixed concentration of ATP (typically at or near the Km for each kinase, e.g., 10
UM) were added to the reaction mixture.

« Inhibitor Addition: A series of dilutions of the test compound (e.g., Pitcoin4) were added to
the reaction wells.

o Kinase Reaction: The kinase reaction was initiated by the addition of the enzyme and
allowed to proceed for a specific duration at room temperature.

» Signal Generation: The ADP-Glo™ Reagent was added to terminate the kinase reaction and
deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to
convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to
produce a luminescent signal.

o Data Analysis: The luminescence was measured using a luminometer. The half-maximal
inhibitory concentration (IC50) value was determined by plotting the percentage of kinase
inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-
response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)

To assess the broader selectivity of the PITCOIN compounds, they were profiled against a
large panel of human kinases using the KINOMEscan™ technology. This is a competition-
based binding assay.

Methodology:

e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase active site.
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e Procedure: The kinase of interest is tagged with DNA, and the test compound is incubated
with the kinase and the immobilized ligand. The amount of kinase that binds to the
immobilized ligand is quantified using gPCR of the DNA tag.

o Data Analysis: The results are typically reported as the percentage of the kinase that remains
bound to the immobilized ligand in the presence of the test compound, compared to a DMSO
control. A lower percentage indicates stronger binding of the test compound to the kinase.
The dissociation constant (Kd) can also be determined. The PITCOIN series, including
precursors to Pitcoin4, showed no significant inhibition of over 118 diverse kinases,
demonstrating their high selectivity.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

o 2. Development of selective inhibitors of phosphatidylinositol 3-kinase C2a - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Pitcoin4: A Comparative Guide to its Cross-reactivity
with PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621803#cross-reactivity-of-pitcoin4-with-other-
pi3k-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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